molecular formula C14H30NaO4S+ B074730 Sodium tetradecyl sulfate CAS No. 1191-50-0

Sodium tetradecyl sulfate

Cat. No. B074730
CAS RN: 1191-50-0
M. Wt: 317.44 g/mol
InChI Key: UPUIQOIQVMNQAP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium Tetradecyl Sulfate (STS) is a common anionic surfactant . It is a white, waxy solid and is used as a sclerosing agent in sclerotherapy . It is the active component of the sclerosant drugs Sotradecol and Fibrovein .


Synthesis Analysis

STS is an organic compound prepared by the aldol condensation followed by sulfonation of the alcohol . It is made by combining methyl isobutyl ketone and 2-ethylhexanal in an aldol reaction at 90–110 °C, then sulfonating the resultant alcohol .


Molecular Structure Analysis

STS is a synthetic organic compound with the formula C14H29NaO4S . A general formula may be ascribed as: CnH2n+1 SO3 X+, where n represents the chain length and it is in the range of 8-16 atoms, and the counterion X+ is usually Na+ .


Chemical Reactions Analysis

STS is one of the sulfate surfactants; they are usually molecules that have a lipophilic head (sulfate group) attached at the end of a hydrophobic chain (linear alkyl group). These are generally produced by the reaction of an alcohol with chlorosulfonic acid or sulfur dioxide/air mixtures to sulfate the alcohol .


Physical And Chemical Properties Analysis

STS is a white, waxy solid . It is soluble in water . The molecular weight of STS is 316.43 .

Scientific Research Applications

Treatment of Varicose Veins

STS is approved by the Food and Drug Administration for the treatment of varicose veins . It’s used as a sclerosing agent in sclerotherapy, which involves the injection of the agent directly into the vein . This causes inflammation of the vein’s intima and thrombus formation, leading to occlusion of the injected vein .

Treatment of Telangiectasias

STS has shown efficacy in the treatment of telangiectasias . Telangiectasias are small dilated blood vessels near the surface of the skin or mucous membranes. STS is used in sclerotherapy to treat these conditions .

Treatment of Hemangiomas

Hemangiomas are benign tumors of blood vessels. STS has been used effectively in the treatment of hemangiomas .

Treatment of Pyogenic Granulomas

Pyogenic granulomas are small, raised, and red bumps on the skin. The application of STS has been reported to be effective in treating pyogenic granulomas .

Treatment of Cherry Angiomas

Cherry angiomas are common skin growths that can develop on most areas of the body. STS has been used in the treatment of cherry angiomas .

Treatment of Kaposi Sarcoma

Kaposi sarcoma is a type of cancer that causes patches of abnormal tissue to grow under the skin, in the lining of the mouth, nose, and throat, in lymph nodes, or in other organs. STS has shown efficacy in the treatment of Kaposi sarcoma .

Sclerotherapy of Telangiectases and Reticular Veins

STS has been used to investigate the effects of sclerosant foam preparation and composition on foam structure, the time course of liquid drainage and foam coarsening in sclerotherapy of telangiectases and reticular veins .

Treatment of Lymphatic Malformation

STS is used as a sclerosing agent in sclerotherapy, which is primarily used for slow-flow vascular anomalies, particularly for venous malformation and lymphatic malformation .

Safety And Hazards

Extreme care in intravenous needle placement and using the minimal effective volume at each injection site are important . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

STS is commonly used in the treatment of varicose and spider veins of the leg, during the procedure of sclerotherapy . The benefit-to-risk ratio should be considered in selected patients who are great surgical risks . The dosage should be kept as small as possible .

properties

IUPAC Name

sodium;tetradecyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUIQOIQVMNQAP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042416
Record name Sodium myristyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium tetradecyl sulfate

CAS RN

1191-50-0
Record name Sodium myristyl sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Tetradecanol, 1-(hydrogen sulfate), sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium myristyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM MYRISTYL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X50FW96YS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium tetradecyl sulfate
Reactant of Route 2
Reactant of Route 2
Sodium tetradecyl sulfate
Reactant of Route 3
Reactant of Route 3
Sodium tetradecyl sulfate
Reactant of Route 4
Sodium tetradecyl sulfate
Reactant of Route 5
Reactant of Route 5
Sodium tetradecyl sulfate
Reactant of Route 6
Reactant of Route 6
Sodium tetradecyl sulfate

Q & A

Q1: How does sodium tetradecyl sulfate exert its sclerosing effect on blood vessels?

A1: Sodium tetradecyl sulfate (STS) functions as a detergent sclerosant, causing damage to the endothelium, the inner lining of blood vessels [, ]. This damage triggers an inflammatory response, leading to the formation of a thrombus within the vessel lumen [, ]. Over time, fibrosis occurs, ultimately resulting in the closure and disappearance of the treated vessel [, , ].

Q2: Are there differences in the cellular responses elicited by sodium tetradecyl sulfate and polidocanol, another commonly used sclerosant?

A2: Yes, while both agents induce cell death at high concentrations, they exhibit distinct effects on cell morphology at sublytic levels []. For instance, STS can induce erythrocyte acanthocytosis and macrocytosis, while polidocanol promotes Rouleaux formation and increases target cells and stomatocytes []. These differences highlight the specific interactions each sclerosant has with cellular components.

Q3: Does sodium tetradecyl sulfate impact cell signaling pathways?

A3: Research suggests that STS exposure can activate both calcium signaling and nitric oxide production pathways in endothelial cells prior to cell death []. The timing of these events is concentration-dependent, indicating a dose-response relationship in the cellular response to STS [].

Q4: What is the molecular formula and weight of sodium tetradecyl sulfate?

A4: The molecular formula of sodium tetradecyl sulfate is CH3(CH2)13OSO3Na, and its molecular weight is 316.44 g/mol.

Q5: Are there concerns regarding the systemic effects of sodium tetradecyl sulfate after injection?

A5: Yes, studies have shown that the use of dehydrated alcohol or STS during sclerotherapy can lead to disruptions in coagulation profiles []. This can manifest as a decrease in platelets and fibrinogen, an increase in prothrombin time, and a conversion from negative to positive D-dimer levels []. These coagulation disturbances could potentially increase the risk of bleeding or thrombosis in susceptible individuals [].

Q6: What types of vascular anomalies has sodium tetradecyl sulfate been used to treat?

A6: STS has demonstrated efficacy in treating a range of vascular anomalies, including varicose veins, telangiectasias, hemangiomas, pyogenic granulomas, and venous malformations [, , , , ]. It has also shown promise in managing lymphatic malformations [].

Q7: Can sodium tetradecyl sulfate be used for conditions other than vascular anomalies?

A7: Yes, STS has shown efficacy in treating various non-vascular lesions, including digital mucous cysts [], ganglion cysts [], oral mucoceles [], and conjunctival inclusion cysts [].

Q8: Are there any specific advantages of using sodium tetradecyl sulfate over other treatment options for certain conditions?

A8: While not always the most effective option, STS is often chosen for its simplicity, low cost, and suitability for outpatient procedures [, , , ]. It can be particularly useful in settings where technologically advanced equipment is unavailable [, ].

Q9: What is the role of sodium tetradecyl sulfate in managing difficult-to-treat hemangiomas?

A10: STS has been used successfully in treating challenging hemangiomas, including large posterior and hypopharyngeal hemangiomas and lesions in patients with Klippel-Trenaunay syndrome []. It has also been used as an adjunct to surgery in cases where complete resection is difficult [, ].

Q10: Can sodium tetradecyl sulfate be used in conjunction with other treatment modalities?

A11: Yes, STS can be used before surgery to reduce the size of vascular lesions, facilitating a less invasive surgical procedure [, ]. It has also been used as an adjunct to embolization in treating complex vascular malformations [].

Q11: What are the potential adverse effects of sodium tetradecyl sulfate injection?

A12: Common side effects include pain, erythema, swelling, hyperpigmentation, telangiectatic matting, and ulceration []. In some cases, more serious complications, such as anaphylaxis [], pulmonary embolism, stroke, and myocardial infarction, have been reported [].

Q12: Are there any specific precautions or considerations to keep in mind when using sodium tetradecyl sulfate for sclerotherapy?

A13: To minimize the risk of complications, it is crucial to use the minimal effective dose of STS and inject it slowly at multiple sites []. Injecting the sclerosant from normal skin into the lesion, applying post-injection compression, and allowing any formed scab to separate naturally are also important precautions [].

Q13: How does the use of sodium tetradecyl sulfate foam compare to liquid sclerotherapy?

A14: Foam sclerotherapy, where STS is combined with air or gas, is gaining popularity as it allows for better visualization of the sclerosant distribution within the vessel [, , ]. The foam formulation also tends to displace blood more effectively, potentially increasing the contact time between the sclerosant and the vessel wall [, ].

Q14: Is ultrasound guidance commonly used during sodium tetradecyl sulfate sclerotherapy?

A15: Yes, ultrasound guidance is increasingly utilized in STS sclerotherapy, especially for larger vessels or those located deeper beneath the skin [, , ]. This imaging technique helps ensure accurate injection of the sclerosant and minimizes the risk of extravasation [, ].

Q15: What methods are used to assess the effectiveness of sodium tetradecyl sulfate sclerotherapy?

A16: Treatment efficacy is typically assessed through clinical examination, photographic documentation, and sometimes imaging studies like ultrasound [, , ]. Histological analysis of treated tissues can provide insights into the cellular changes induced by STS [, , , ].

Q16: Were there any concerns raised regarding the quality and consistency of sodium tetradecyl sulfate solutions obtained from compounding pharmacies?

A17: Yes, a study analyzing commercially available STS solutions from compounding pharmacies found significant variations in actual STS concentrations compared to the labeled amounts []. Additionally, concerning levels of the contaminant carbitol were detected in all tested samples []. This highlights the importance of using pharmaceutical-grade STS from reputable manufacturers to ensure both efficacy and patient safety.

Q17: Are there reports of allergic reactions to sodium tetradecyl sulfate?

A18: While rare, allergic reactions to STS have been reported [, ]. One study documented a mild allergic reaction in a patient after STS injection for orbital lymphangioma []. It is crucial to have appropriate emergency medications and protocols in place to manage potential hypersensitivity reactions.

Q18: What are some alternative sclerosants used in clinical practice?

A19: Common alternatives to STS include polidocanol, hypertonic saline, and ethanolamine oleate [, , , ]. The choice of sclerosant depends on factors like the type and size of the lesion, patient factors, and the experience of the clinician [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.